molecular formula C17H20O5 B11164452 methyl 2-(7-isopropoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate

methyl 2-(7-isopropoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate

Cat. No.: B11164452
M. Wt: 304.34 g/mol
InChI Key: UZLWQCOQPRXSGR-UHFFFAOYSA-N
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Description

Methyl 2-(7-isopropoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate is a coumarin derivative characterized by a 4,8-dimethyl-substituted coumarin core, an isopropoxy group at the 7-position, and a methyl ester at the 3-position. Coumarins are widely studied for their diverse biological activities and structural versatility.

Properties

Molecular Formula

C17H20O5

Molecular Weight

304.34 g/mol

IUPAC Name

methyl 2-(4,8-dimethyl-2-oxo-7-propan-2-yloxychromen-3-yl)acetate

InChI

InChI=1S/C17H20O5/c1-9(2)21-14-7-6-12-10(3)13(8-15(18)20-5)17(19)22-16(12)11(14)4/h6-7,9H,8H2,1-5H3

InChI Key

UZLWQCOQPRXSGR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(C)C)CC(=O)OC

Origin of Product

United States

Preparation Methods

Solvent Selection

The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents like dichloromethane enhance nucleophilicity in the alkylation step by stabilizing the transition state. Conversely, acetone improves miscibility of methyl bromoacetate in the second step, though prolonged heating risks ester degradation. Alternative solvents such as dimethylformamide (DMF) were explored in analogous coumarin syntheses but led to side reactions like over-alkylation.

Catalytic and Stoichiometric Considerations

While potassium carbonate is standard, heterogeneous bases like cesium carbonate have been tested for similar reactions, offering marginally higher yields (5–10%) but at increased cost. Stoichiometric excess of isopropyl bromide (1.2–1.5 equivalents) ensures complete conversion of the phenolic starting material, though higher equivalents promote dimerization byproducts.

Temperature and Reaction Time

Lower temperatures (40–50°C) in the alkylation step reduce byproduct formation but extend reaction times to 10–12 hours. Microwave-assisted synthesis, validated for related coumarin derivatives, could potentially cut reaction times by 50–70% while maintaining yields.

Purification and Characterization

Crude product purification involves recrystallization from ethanol or hexane-ethyl acetate mixtures, effectively removing unreacted starting materials and inorganic salts. For high-purity requirements (>99%), silica gel chromatography with a 3:1 hexane-ethyl acetate eluent is employed.

Table 2: Analytical Data for this compound

PropertyValueMethod
Molecular Weight304.34 g/molMass Spectrometry
Melting Point112–115°CDifferential Scanning Calorimetry
Purity>95%HPLC (C18 column)

Alternative Synthetic Routes

Knoevenagel Condensation

Challenges and Industrial Scalability

Byproduct Formation

Competing O-alkylation at the C-4 methyl group occurs if reaction temperatures exceed 70°C, necessitating precise thermal control. Additionally, residual moisture leads to ester hydrolysis, requiring rigorous drying of reagents and solvents.

Green Chemistry Considerations

Solvent-free conditions or deep eutectic solvents (e.g., choline chloride-zinc chloride) have been successful in analogous coumarin syntheses, reducing waste and improving atom economy . Adapting these to the target compound remains an area for further research.

Chemical Reactions Analysis

Methyl 2-(7-isopropoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

Methyl 2-(7-isopropoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate has several scientific research applications:

    Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Pharmacology: The compound is studied for its effects on various biological targets and pathways, making it a valuable tool in pharmacological research.

    Material Science: It is used in the synthesis of novel materials with unique optical and electronic properties, which have applications in fields such as organic electronics and photonics.

Mechanism of Action

The mechanism of action of methyl 2-(7-isopropoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of enzymes and receptors involved in inflammation, oxidative stress, and cell proliferation. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

Substituent Variations at the 7-Position

The 7-position substituent significantly impacts the compound’s properties. Below is a comparison of key derivatives:

Compound Name (Example) 7-Substituent Melting Point (°C) Yield (%) Key Spectral Features (IR/NMR) Source
Target Compound Isopropoxy Not reported Not reported Likely C-O-C stretch (IR: ~1100–1250 cm⁻¹); isopropyl CH₃ splits in ¹H-NMR N/A
EMAC10163g () 2-Oxo-2-([1,1'-biphenyl]-4-yl)ethoxy 168–169 73.9 Aryl C=O (IR: ~1670 cm⁻¹); biphenyl protons (δ 7.2–7.8 ppm)
EMAC10163h () 2-Oxo-2-(2,4-difluorophenyl)ethoxy 188–190 49.0 Fluorinated aryl protons (δ 6.8–7.5 ppm)
EMAC10163i () 2-Oxo-2-phenylethoxy 182–184 46.0 Phenyl protons (δ 7.3–7.5 ppm)
3ba () 3-Bromobenzyloxy Not reported 96 Bromine mass effect in LC/MS; benzyl CH₂ (δ ~4.8 ppm)
4d () Hydroxy 199–200 86 Broad OH peak (¹H-NMR: δ 10.38 ppm)
Compound in Benzyloxy Not reported Not reported Benzyl CH₂ (δ ~5.0 ppm)

Key Observations :

  • Electron-Withdrawing Groups (e.g., 2,4-difluoro in EMAC10163h) correlate with higher melting points (188–190°C), likely due to increased intermolecular interactions .
  • Bulkier Substituents (e.g., biphenyl in EMAC10163g) reduce reaction yields (73.9%) compared to simpler groups (e.g., benzyloxy in 3ba: 96% yield) .
  • Hydroxy vs. Alkoxy : The hydroxy derivative (4d) shows a distinct IR band at ~3200 cm⁻¹ (O-H stretch) and a downfield ¹H-NMR signal (δ 10.38 ppm), absent in alkoxy-substituted analogs .
Ester Group Variations

The ester group at the 3-position also influences properties:

Compound (Example) Ester Group Molecular Formula Molecular Weight Notable Features Source
Target Compound Methyl C₁₇H₂₀O₆ 332.34 Compact ester; likely higher volatility N/A
Ethyl 2-(2-oxo-2H-chromen-4-yloxy)acetate () Ethyl C₁₃H₁₂O₅ 248.23 Ethyl CH₃ triplet (¹H-NMR: δ ~1.2 ppm)
Allyloxy derivative () Allyl C₁₉H₂₀O₇ 360.36 Allyl protons (δ 5.2–5.9 ppm); increased lipophilicity
Isopropyl derivative () Isopropyl C₂₃H₂₄O₆ 408.43 Isopropyl CH₃ splits (δ ~1.2–1.4 ppm)

Key Observations :

  • Ethyl vs. Methyl Esters : Ethyl esters (e.g., ) exhibit lower molecular weights and distinct ¹H-NMR splitting patterns compared to methyl esters .
  • Allyl Esters () introduce unsaturation, which may enhance reactivity in further derivatization (e.g., Michael additions) .

Biological Activity

Methyl 2-(7-isopropoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate is a synthetic compound belonging to the coumarin family, characterized by its unique chromenyl structure. This compound has garnered attention for its diverse biological activities, which include anti-inflammatory, anticancer, antioxidant, antibacterial, and antifungal properties. This article provides a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H20O4, indicating a composition of 17 carbon atoms, 20 hydrogen atoms, and 4 oxygen atoms. The compound features an isopropoxy group and an acetate moiety, contributing to its solubility and biological activity.

Anticancer Activity

Research indicates that coumarin derivatives exhibit significant anticancer properties. This compound has been shown to inhibit the proliferation of various cancer cell lines. In vitro studies have demonstrated cytotoxic effects against human cancer cells such as PC-3 (prostate cancer) and MDA-MB-231 (breast cancer) with IC50 values indicating moderate to strong activity.

Cell LineIC50 Value (µM)
PC-337.58
MDA-MB-23123.60

These findings suggest that structural modifications at the C7 position can enhance bioactivity, highlighting the importance of structure–activity relationships (SAR) in the design of novel anticancer agents .

Antifungal Activity

This compound also exhibits antifungal properties. In studies evaluating its efficacy against various Candida species, it demonstrated a minimum inhibitory concentration (MIC) comparable to other known antifungals.

Fungal StrainMIC (µmol/mL)
C. albicans0.067
C. tropicalis0.269
C. krusei0.103

These results indicate that this compound may serve as a potential lead in developing new antifungal therapies .

Anti-inflammatory Activity

The anti-inflammatory properties of coumarin derivatives are well-documented. This compound has shown promise in reducing inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases.

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells through the activation of caspases.
  • Antioxidant Activity : It scavenges free radicals and enhances the body's antioxidant defense system.
  • Modulation of Inflammatory Pathways : It inhibits the expression of pro-inflammatory cytokines.

Further research is necessary to elucidate these interactions and their implications for therapeutic use .

Case Studies

Several case studies have explored the efficacy of this compound:

  • Study on Anticancer Activity : A recent study investigated its effects on human breast cancer cells and reported significant reductions in cell viability.
    "The compound exhibited a dose-dependent inhibition of cell growth in MDA-MB-231 cells" .
  • Evaluation Against Fungal Strains : Another study assessed its antifungal activity against clinical isolates of Candida species and found promising results that warrant further investigation.

Q & A

Basic: What are the standard synthetic routes for methyl 2-(7-isopropoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate?

Methodological Answer:
The synthesis typically involves multi-step protocols, including:

  • Coumarin Core Formation : Alkylation or Claisen-Schmidt condensation to construct the chromenone backbone.
  • Functionalization : Introduction of isopropoxy and methyl groups via nucleophilic substitution or esterification.
  • Esterification : Final acetylation using methanol under acidic or basic catalysis (e.g., H₂SO₄ or NaOMe).
    Key parameters include temperature control (60–100°C), solvent selection (e.g., DMF for polar intermediates), and purification via column chromatography. NMR and HPLC are critical for verifying purity (>95%) .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., distinguishing isopropoxy methyl groups at δ 1.2–1.4 ppm).
    • X-ray Crystallography : Resolves stereochemistry and confirms substituent positions (e.g., torsion angles in the coumarin ring) .
  • Purity Assessment :
    • HPLC : Quantifies impurities using reverse-phase C18 columns (acetonitrile/water gradients).
    • Mass Spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy) .

Advanced: How can computational methods optimize reaction conditions for synthesizing derivatives?

Methodological Answer:

  • Reaction Path Modeling : Density Functional Theory (DFT) calculations predict transition states and intermediate stability (e.g., assessing esterification energy barriers).
  • Condition Screening : Machine learning algorithms analyze historical data to prioritize solvent/catalyst combinations (e.g., Bayesian optimization for yield improvement).
  • Experimental Validation : High-throughput robotic systems test computationally derived conditions, reducing trial-and-error cycles by ~40% .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Source Analysis : Compare cell lines (e.g., HeLa vs. MCF-7), assay protocols (MTT vs. ATP-based), and compound purity (HPLC traces).
  • Meta-Analysis : Use statistical tools (e.g., R’s metafor package) to aggregate data, adjusting for batch effects and solvent artifacts (e.g., DMSO interference).
  • Mechanistic Studies : Employ siRNA knockdowns or CRISPR to isolate target pathways (e.g., apoptosis vs. ROS modulation) .

Advanced: What strategies ensure reproducibility in synthesizing novel chromenone derivatives?

Methodological Answer:

  • DoE (Design of Experiments) : Apply factorial designs to identify critical variables (e.g., pH, temperature) and interactions.
  • In-line Monitoring : Use FTIR or Raman spectroscopy for real-time reaction tracking (e.g., ester bond formation).
  • Batch Records : Document raw material sources (e.g., Sigma vs. TCI), storage conditions, and equipment calibration logs .

Advanced: How to investigate the compound’s mechanism of action in biological systems?

Methodological Answer:

  • Target Identification :
    • Pull-down Assays : Biotinylated probes capture binding proteins for LC-MS/MS identification.
    • Molecular Docking : AutoDock Vina screens against kinase or GPCR libraries.
  • Pathway Analysis : RNA-seq or phosphoproteomics (e.g., SILAC) maps downstream effects (e.g., MAPK/ERK inhibition) .

Advanced: How to address discrepancies in crystallographic vs. spectroscopic data?

Methodological Answer:

  • Conformational Analysis : Compare X-ray structures with NMR-derived NOE restraints to assess flexibility (e.g., isopropoxy group rotation).
  • Dynamic Simulations : Molecular dynamics (MD) in explicit solvent (e.g., CHARMM) model time-dependent structural variations.
  • Error Analysis : Calculate R-factors for crystallography and signal-to-noise ratios for NMR to quantify confidence intervals .

Basic: What are the key physicochemical properties influencing bioavailability?

Methodological Answer:

  • LogP : Measure via shake-flask method (expected ~2.5–3.5 for moderate lipophilicity).
  • Solubility : Use nephelometry in biorelevant media (e.g., FaSSIF at pH 6.5).
  • Permeability : Caco-2 cell assays predict intestinal absorption (Papp >1×10⁻⁶ cm/s preferred) .

Advanced: How to design stability studies under varying environmental conditions?

Methodological Answer:

  • Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation pathways (e.g., ester hydrolysis).
  • Kinetic Modeling : Arrhenius equations extrapolate shelf-life from accelerated conditions.
  • Analytical Triggers : UPLC-PDA tracks degradation products; LC-MS identifies oxidative or hydrolytic byproducts .

Advanced: What statistical approaches validate structure-activity relationships (SAR) in derivatives?

Methodological Answer:

  • QSAR Modeling : Partial Least Squares (PLS) correlates descriptors (e.g., Hammett σ, molar refractivity) with bioactivity.
  • Cluster Analysis : PCA groups derivatives by substituent effects (e.g., electron-withdrawing groups enhancing cytotoxicity).
  • Validation : Bootstrapping or leave-one-out cross-validation ensures model robustness (R² >0.7 acceptable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.